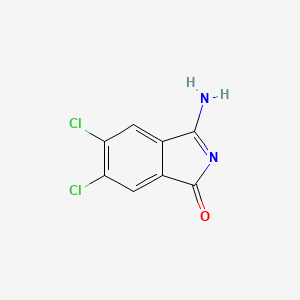

5,6-Dichloro-3-iminoisoindolin-1-one

Übersicht

Beschreibung

5,6-Dichloro-3-iminoisoindolin-1-one is a chemical compound with the molecular weight of 202.04 . Its IUPAC name is 5,6-dichloroisoindolin-1-one . It is stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives, which could be related to 5,6-Dichloro-3-iminoisoindolin-1-one, was carried out by the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound (US) irradiation at room temperature . This process has the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up .Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dichloro-3-iminoisoindolin-1-one are not available, it’s worth noting that cyanamides, which are part of the synthesis process, contain an N atom as a nucleophilic “amino” center and a nitrile group as an electrophilic “cyano” part . These two centers make them interesting compounds in addition, cycloaddition, and cyclotrimerization reactions .Physical And Chemical Properties Analysis

5,6-Dichloro-3-iminoisoindolin-1-one is a powder that is stored at room temperature . It has a melting point of 277-280 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Analytical Methods

This compound can be analyzed using different methods to determine its purity and structure. Nuclear Magnetic Resonance (NMR) is used to get insights into its chemical shifts, coupling constants, and multiplicity. Infrared (IR) spectroscopy helps in understanding vibrational modes, and Mass Spectrometry is utilized for determining molecular weight and identifying impurities.

Biological Properties

One significant property of 5,6-Dichloro-3-iminoisoindolin-1-one is its ability to selectively inhibit the fibroblast growth factor receptor (FGFR1). FGFR1 is crucial in various cellular processes like proliferation, differentiation, and angiogenesis. Therefore, this compound has potential therapeutic implications for diseases associated with FGFR1 overexpression, including cancer, cardiovascular diseases, and bone disorders.

Toxicity and Safety in Scientific Experiments

In high concentrations, 5,6-Dichloro-3-iminoisoindolin-1-one is toxic, causing skin and eye irritation. It's sensitive to light, air, and moisture, necessitating careful handling and storage.

Applications in Scientific Experiments

This compound's selective FGFR1 inhibition has led to its use in developing potential therapies for diseases related to FGFR1 overexpression. It's also used in studies of embryonic development, neural differentiation, and angiogenesis.

Current State of Research

Research focuses on its applications in various fields, with recent studies aiming to improve its potency and selectivity, reduce toxicity, and develop new derivatives.

Potential Implications in Various Fields

Its implications extend to regenerative medicine, where it's being investigated for enhancing neuronal differentiation in stem cells, and in agriculture, for its potential to improve plant growth and crop yield.

Limitations and Future Directions

While promising, limitations include toxicity and instability, which restrict its use in vivo. Future research directions involve developing new derivatives with improved properties, enhancing synthesis and purification methods, and exploring its applications in plant growth and agriculture.

Synthesis in Material Science

In material science, 5,6-Dichloro-3-iminoisoindolin-1-one derivatives are synthesized using various catalysts and techniques. For instance, magnetic chitosan stabilized Cu(II)-tetrazole complexes have been used as effective nanocatalysts for synthesizing such derivatives. These methods offer advantages like high yields, eco-friendliness, and the absence of complex chromatographic techniques for product isolation.

Eigenschaften

IUPAC Name |

3-amino-5,6-dichloroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-1-3-4(2-6(5)10)8(13)12-7(3)11/h1-2H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFJASWEFDKODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438919 | |

| Record name | 1H-Isoindol-1-one, 3-amino-5,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichloro-3-iminoisoindolin-1-one | |

CAS RN |

35190-38-6 | |

| Record name | 1H-Isoindol-1-one, 3-amino-5,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

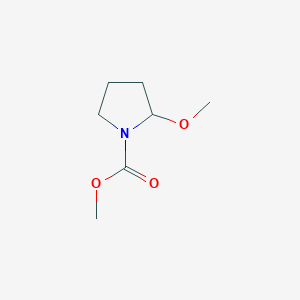

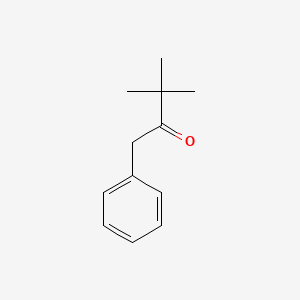

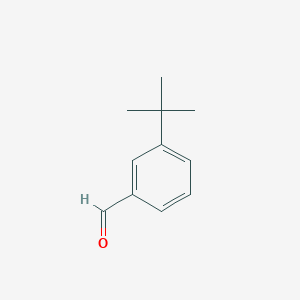

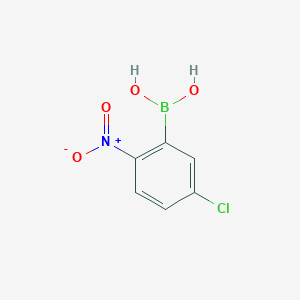

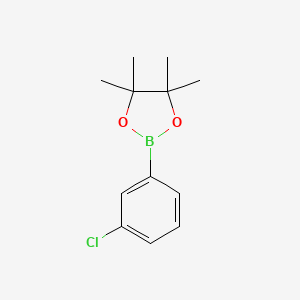

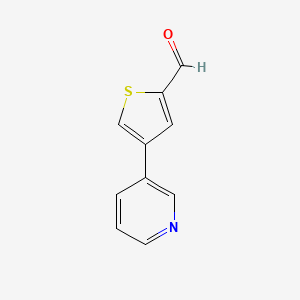

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

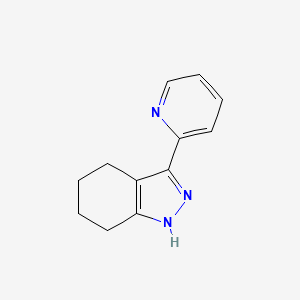

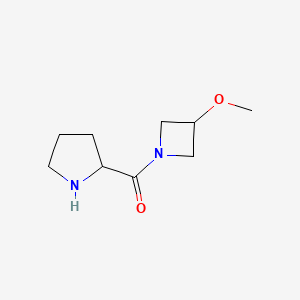

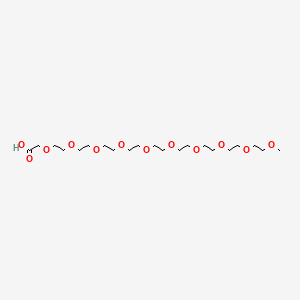

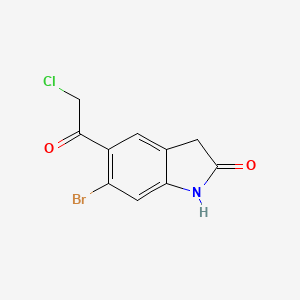

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)